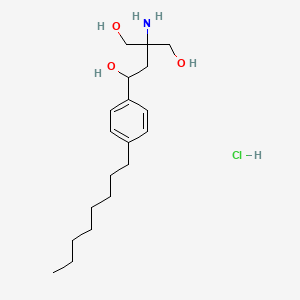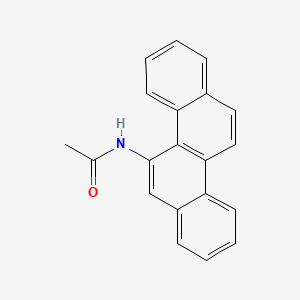
N-chrysen-5-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-chrysen-5-ylacetamide is a chemical compound that belongs to the class of acetamides. It is derived from chrysin, a naturally occurring flavonoid found in various plants, honey, and propolis. Chrysin is known for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-chrysen-5-ylacetamide typically involves the reaction of chrysin with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{Chrysin} + \text{Acetic Anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
化学反応の分析
Types of Reactions: N-chrysen-5-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include quinones, amine derivatives, and various substituted acetamides .
科学的研究の応用
N-chrysen-5-ylacetamide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: this compound is used in the development of new materials and chemical intermediates
作用機序
The mechanism of action of N-chrysen-5-ylacetamide involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: By inhibiting the production of pro-inflammatory cytokines and enzymes.
Anti-cancer Activity: By inducing apoptosis and inhibiting cell proliferation in cancer cells
類似化合物との比較
Chrysin: The parent compound, known for its anti-cancer and anti-inflammatory properties.
N-phenylacetamide: Another acetamide derivative with different pharmacological activities.
N-benzylacetamide: A structurally similar compound with distinct biological effects.
Uniqueness: N-chrysen-5-ylacetamide is unique due to its specific molecular structure, which imparts distinct pharmacological properties compared to other acetamide derivatives. Its ability to modulate multiple biological pathways makes it a promising candidate for therapeutic applications .
特性
CAS番号 |
34441-00-4 |
|---|---|
分子式 |
C20H15NO |
分子量 |
285.3 g/mol |
IUPAC名 |
N-chrysen-5-ylacetamide |
InChI |
InChI=1S/C20H15NO/c1-13(22)21-19-12-15-7-3-4-8-16(15)18-11-10-14-6-2-5-9-17(14)20(18)19/h2-12H,1H3,(H,21,22) |
InChIキー |
HPUXBARPFQMBHP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


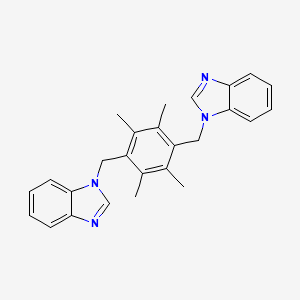
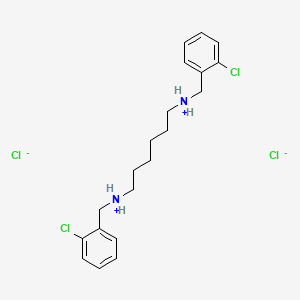
![4,4'-(9-(4'-Carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid](/img/structure/B13741839.png)
![Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-](/img/structure/B13741842.png)
![5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13741846.png)
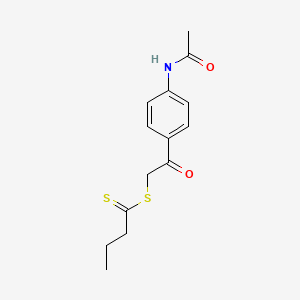
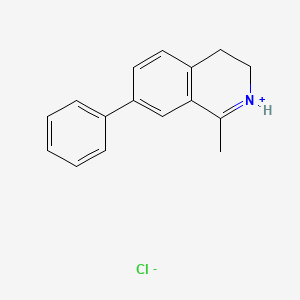
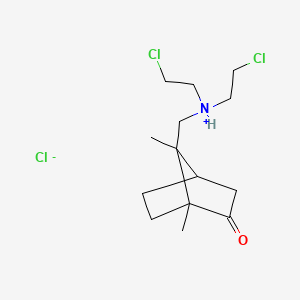
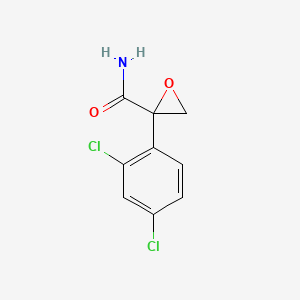
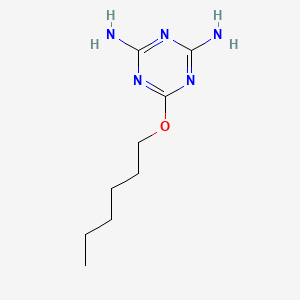
![2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13741889.png)
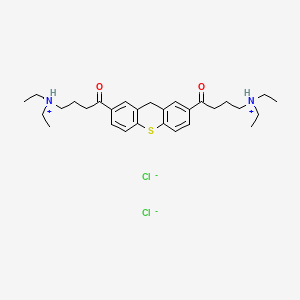
![sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate](/img/structure/B13741905.png)
